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Q1: Why is my cell lethality rate after ARTP treatment too high or too low? A1l: The lethality rate is
primarily controlled by the exposure time and irradiation power. An optimal lethality rate of around 90% is

generally targeted to ensure sufficient DNA damage while retaining enough viable cells for screening [1] [2].

¢ Lethality Rate Too High (>95%): This suggests over-exposure. Reduce the treatment time. Different
organisms have different sensitivities.

¢ Lethality Rate Too Low (<70%): This indicates under-exposure. Increase the treatment time. Ensure
your cell sample is in a thin, uniform layer for consistent plasma exposure.

Q2: How do I optimize key parameters for a new microbial strain? A2: You must experimentally
determine the optimal settings for your specific strain. The table below provides typical parameter ranges for

different classes of microorganisms, which can serve as a starting point for your optimization tests [2].

Organism Typical Exposure Typical Power Helium Flow Rate = Sample Distance
Type Time (s) (W) (SLM) (mm)

Bacteria 15-120 100 - 120 10 - 15 ~2
Actinomycetes 30 - 180 100 - 120 10-15 ~2

Yeasts 30 - 240 100 - 120 10 - 15 ~2

Fungi 60 - 360 100 - 120 10-15 ~2

Microalgae 5-150 100 - 120 10 - 15 ~2
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Note: SLM = Standard Liters per Minute. The values above are general guidelines. Always perform a kill

curve analysis for your specific strain.

Q3: What are the best practices for sample preparation and post-treatment handling? A3: Proper

preparation is key to efficient mutagenesis.

e Cell State: Use cells from the logarithmic growth phase (e.g., OD600 of 0.6-0.8 for prokaryotes) as

they are most metabolically active and sensitive to mutagenesis [1] [2].

e Sample Preparation: Wash cells to remove metabolic residues and re-suspend in fresh medium or
sterile water. Adding a 10% glycerol solution can help improve cell dispersion [1].

e Post-Treatment Dilution & Plating: After treatment, perform serial dilutions and plate the cells to
achieve well-separated, single colonies. This is crucial for isolating distinct mutants [2].

Q4: How can I improve the efficiency of screening for high-yield rimocidin mutants? A4: Since direct

screening for rimocidin can be complex, consider these strategies:

¢ Ribosome Engineering: A highly effective method is to combine ARTP mutagenesis with screening
for antibiotic resistance. Mutations in genes like rpsL (conferring streptomycin resistance) or rpoB
(conferring rifampicin resistance) can pleiotropically enhance the production of secondary metabolites
[3]. You can perform ARTP mutagenesis first, then screen survivors on plates containing low doses of
streptomycin or rifampicin.

¢ High-Throughput Screening: Integrate methods like flow cytometry for rapid sorting and analysis
of large mutant libraries [1].

Detailed Experimental Protocol: Combined ARTP and
Ribosome Engineering

This protocol, adapted from a study on pentostatin production, provides a robust framework for strain

improvement [3].

1. Mutagenesis by ARTP

e Equipment: ARTP breeding system (e.g., ARTP-M).
e Parameters: Set the power (e.g., 130 W), helium flow rate (e.g., 10 SLM), and distance between the
plasma jet and sample (e.g., 2 mm).
e Procedure:
o Prepare a monospore suspension of your strain and adjust the concentration.
o Dispense 10 uL of the spore suspension onto a sterile metal plate.
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o Expose the sample to the ARTP jet for different durations (e.g., 0 to 120 seconds) to establish a
kill curve.
o After treatment, elute the cells into a sterile solution.

2. Screening via Ribosome Engineering

o Plate the ARTP-treated cells onto agar plates containing sub-lethal concentrations of antibiotics like
streptomycin (e.g., 5-20 pg/mL) or rifampicin.

¢ Incubate until colonies form.

¢ Pick the resistant colonies and transfer them to fresh plates for further analysis.

3. Fermentation and Product Analysis

¢ Inoculate the mutant strains into a suitable fermentation medium.
e After an appropriate incubation period, analyze the culture broth for rimocidin production using a
validated method like HPLC-MS/MS.

Workflow and Mechanism Visualization

The following diagrams illustrate the core workflow of an ARTP experiment and the biological mechanism

of action.
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ARTP Mutagenesis and Screening Workflow
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Cellular Mechanism of ARTP Mutagenesis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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